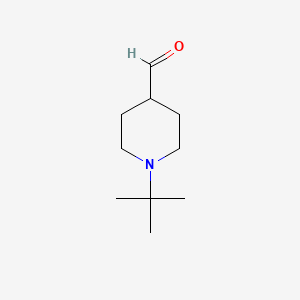

1-Tert-butylpiperidin-4-carboaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

1-tert-butylpiperidine-4-carbaldehyde |

InChI |

InChI=1S/C10H19NO/c1-10(2,3)11-6-4-9(8-12)5-7-11/h8-9H,4-7H2,1-3H3 |

InChI Key |

LSTZVLJJVBFSFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1CCC(CC1)C=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 1 Tert Butylpiperidin 4 Carbaldehyde

Reactions of the Aldehyde Functional Group

The carbon-oxygen double bond of the aldehyde is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This fundamental property underpins the majority of its characteristic reactions.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting carbonyl compounds into amines. researchgate.netorganic-chemistry.org The process involves the initial reaction of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov For 1-tert-butylpiperidin-4-carbaldehyde, this reaction provides a direct route to a diverse range of substituted (1-tert-butylpiperidin-4-yl)methanamines.

The reaction is typically carried out as a one-pot procedure. organic-chemistry.org The aldehyde and the amine are mixed in a suitable solvent, often in the presence of a mild acid catalyst to facilitate iminium ion formation. A reducing agent, chosen for its ability to selectively reduce the iminium ion in the presence of the starting aldehyde, is then added. researchgate.net Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). researchgate.netorganic-chemistry.org

The versatility of this reaction allows for the introduction of a wide array of substituents, depending on the amine used.

Table 1: Examples of Reductive Amination Products from 1-Tert-butylpiperidin-4-carbaldehyde

| Amine Reactant | Product |

|---|---|

| Ammonia (B1221849) (NH₃) | (1-tert-Butylpiperidin-4-yl)methanamine |

| Methylamine (CH₃NH₂) | N-Methyl-(1-tert-butylpiperidin-4-yl)methanamine |

| Aniline (C₆H₅NH₂) | N-Phenyl-(1-tert-butylpiperidin-4-yl)methanamine |

| Piperidine (B6355638) | 1-tert-Butyl-4-(piperidin-1-ylmethyl)piperidine |

The electrophilic carbonyl carbon of 1-tert-butylpiperidin-4-carbaldehyde readily undergoes attack by various nucleophiles. These reactions can be simple additions or may be followed by an elimination step, leading to condensation products.

Aldehydes react with hydrazine (B178648) and its derivatives (such as substituted hydrazines and hydrazides) in a condensation reaction to form hydrazones. organic-chemistry.orgnih.gov This reaction involves the nucleophilic addition of the terminal nitrogen of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The resulting hydrazone features a carbon-nitrogen double bond (C=N-N).

The formation of hydrazones from 1-tert-butylpiperidin-4-carbaldehyde is typically straightforward, often achieved by mixing the reactants in a solvent like ethanol, sometimes with mild acid catalysis. nih.gov These derivatives are stable compounds and can serve as intermediates for further synthetic transformations. mdpi.comrsc.org

Table 2: Hydrazone Derivatives from 1-Tert-butylpiperidin-4-carbaldehyde

| Hydrazine Reactant | Product Name |

|---|---|

| Hydrazine (H₂NNH₂) | 1-tert-Butylpiperidin-4-carbaldehyde hydrazone |

| Phenylhydrazine (B124118) (H₂NNHC₆H₅) | 1-tert-Butylpiperidin-4-carbaldehyde phenylhydrazone |

| 2,4-Dinitrophenylhydrazine | 1-tert-Butylpiperidin-4-carbaldehyde 2,4-dinitrophenylhydrazone |

| Isonicotinic hydrazide | (E)-N'-((1-tert-butylpiperidin-4-yl)methylene)isonicotinohydrazide |

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orgorganic-chemistry.org These reactions offer a powerful tool for converting the carbonyl group of 1-tert-butylpiperidin-4-carbaldehyde into a carbon-carbon double bond, effectively extending the carbon skeleton. organic-chemistry.org

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), typically prepared by treating a phosphonium (B103445) salt with a strong base. libretexts.org The ylide attacks the aldehyde, leading to a four-membered oxaphosphetane intermediate, which then decomposes to form the alkene and a stable phosphine (B1218219) oxide byproduct. organic-chemistry.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene is dependent on the nature of the ylide. Non-stabilized ylides generally favor the formation of (Z)-alkenes, whereas stabilized ylides (containing an electron-withdrawing group) tend to produce (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification that employs a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base. wikipedia.orgalfa-chemistry.com The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene. organic-chemistry.orgresearchgate.net A significant practical advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying product purification compared to the Wittig reaction. alfa-chemistry.com

Table 3: Alkene Synthesis via Wittig and HWE Reactions

| Reagent Type | Specific Reagent | Expected Alkene Product | Predominant Stereoisomer |

|---|---|---|---|

| Wittig (non-stabilized) | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-tert-Butyl-4-vinylpiperidine | N/A |

| Wittig (stabilized) | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 3-(1-tert-butylpiperidin-4-yl)acrylate | (E)-isomer |

| HWE Reagent | Triethyl phosphonoacetate | Ethyl 3-(1-tert-butylpiperidin-4-yl)acrylate | (E)-isomer |

| HWE Reagent | Diethyl (cyanomethyl)phosphonate | 3-(1-tert-butylpiperidin-4-yl)acrylonitrile | (E)-isomer |

The aldehyde functional group is readily oxidized to a carboxylic acid. This transformation is a common and fundamental reaction in organic synthesis. The oxidation of 1-tert-butylpiperidin-4-carbaldehyde yields 1-tert-butylpiperidine-4-carboxylic acid. This product is structurally related to commercially available compounds like 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid, highlighting the utility of this transformation. nih.gov

A variety of oxidizing agents can accomplish this conversion. Common laboratory reagents for aldehyde oxidation include:

Potassium permanganate (B83412) (KMnO₄) in basic or acidic conditions.

Chromium-based reagents such as Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid).

Silver oxide (Ag₂O), as used in the Tollens' test.

The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to oxidation. For a robust substrate like 1-tert-butylpiperidin-4-carbaldehyde, stronger reagents like potassium permanganate are effective.

Aldehydes are easily reduced to primary alcohols. libretexts.org For 1-tert-butylpiperidin-4-carbaldehyde, this reduction yields (1-tert-butylpiperidin-4-yl)methanol, a useful building block in medicinal chemistry. researchgate.net

This transformation is most commonly achieved using complex metal hydride reagents. libretexts.org The two most prevalent reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). khanacademy.org

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is safe to handle and can be used in protic solvents like methanol (B129727) or ethanol. It readily reduces aldehydes and ketones. libretexts.org

Lithium aluminium hydride (LiAlH₄) is a much more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). It reduces aldehydes, ketones, esters, and carboxylic acids. libretexts.orgkhanacademy.org

Both reagents work by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. A subsequent workup with water or a mild acid protonates the alkoxide to give the final primary alcohol product.

Nucleophilic Additions and Condensations

Transformations Involving the Piperidine Nitrogen Atom

The nitrogen atom in the 1-tert-butylpiperidin-4-carbaldehyde is a tertiary amine, which influences its reactivity. A primary transformation involving this nitrogen is the removal of the bulky tert-butyl group, a process known as N-dealkylation. This reaction is of significant interest as it provides access to the secondary amine, piperidin-4-carbaldehyde, a versatile intermediate for further functionalization.

While specific literature on the N-de-tert-butylation of 1-tert-butylpiperidin-4-carbaldehyde is not abundant, the cleavage of N-tert-butyl groups is a well-established transformation in organic synthesis. This process is conceptually similar to the widely practiced deprotection of N-Boc (tert-butoxycarbonyl) groups, which also involves the removal of a tert-butyl cation precursor. Generally, this is achieved under acidic conditions. For instance, treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) is a common method for N-Boc deprotection and can be applied to N-de-tert-butylation.

Another approach involves the use of reagents that can facilitate the removal of the tert-butyl group under milder conditions. For example, a combination of tris(4-bromophenyl)aminium hexachloroantimonate (a radical cation) and triethylsilane has been shown to deprotect tert-butyl esters, ethers, and carbamates, with the tert-butyl group being released as isobutene. nih.gov This method's applicability to N-tert-butyl amines offers a potential alternative to harsh acidic treatments.

The table below summarizes general conditions for the analogous N-Boc deprotection, which can be considered indicative of potential methods for the N-de-tert-butylation of 1-tert-butylpiperidin-4-carbaldehyde.

| Reagent/Conditions | Solvent | Temperature | Comments |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common and effective, but harsh for sensitive substrates. |

| Hydrochloric acid (HCl) | Hexafluoroisopropanol (HFIP) | Room Temperature | Offers clean and complete deprotection. nih.gov |

| Tris(4-bromophenyl)aminium hexachloroantimonate / Triethylsilane | Dichloromethane (DCM) | Room Temperature | Radical-mediated, potentially milder conditions. nih.gov |

This table presents common deprotection methods for the analogous N-Boc group, suggesting potential pathways for N-de-tert-butylation.

Carbon-Carbon Bond Forming Reactions at the Piperidine Ring (e.g., C-alkylation, Heck coupling)

The piperidine ring of 1-tert-butylpiperidin-4-carbaldehyde offers sites for carbon-carbon bond formation, enabling the synthesis of more complex molecular architectures. Key reactions in this context include C-alkylation and the Heck coupling.

C-alkylation:

C-alkylation of the piperidine ring can be achieved at the carbon atom alpha to the aldehyde group (C-4 position). The aldehyde's electron-withdrawing nature acidifies the alpha-proton, allowing for its removal by a suitable base to form an enolate. This enolate can then act as a nucleophile, reacting with an alkyl halide to form a new carbon-carbon bond.

A relevant example is the synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, where the alpha-proton is substituted. researchgate.net While this is a bromination reaction, it proceeds through an enolate or enol intermediate, demonstrating the feasibility of reactions at this position. For a C-alkylation, an alkyl halide would be used instead of a bromine source. The choice of base and reaction conditions is crucial to favor C-alkylation over O-alkylation and to prevent side reactions.

Heck Coupling:

The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium complex. wikipedia.org While direct Heck coupling on the C-H bonds of the piperidine ring of 1-tert-butylpiperidin-4-carbaldehyde is challenging, derivatives of the piperidine ring can be utilized in such reactions. For instance, a halogenated piperidine derivative could serve as the unsaturated halide component.

The following table provides a conceptual overview of how such reactions might be applied to the 1-tert-butylpiperidine-4-carbaldehyde scaffold.

| Reaction | Substrate Modification | Key Reagents | Potential Product |

| C-Alkylation | None | Base (e.g., LDA), Alkyl halide (R-X) | 1-Tert-butyl-4-alkyl-4-formylpiperidine |

| Heck Coupling | Introduction of a leaving group (e.g., Br, I, OTf) on the piperidine ring | Alkene, Palladium catalyst, Base | 1-Tert-butyl-alkenyl-piperidine-4-carbaldehyde derivative |

This table illustrates hypothetical applications of C-alkylation and Heck coupling to the 1-tert-butylpiperidin-4-carbaldehyde system based on general principles and reactivity of related compounds.

Applications of 1 Tert Butylpiperidin 4 Carbaldehyde As a Versatile Synthetic Building Block

Construction of Diverse Heterocyclic Frameworks

The inherent reactivity of its aldehyde group makes 1-tert-butylpiperidin-4-carbaldehyde a versatile substrate for a variety of cyclization and condensation reactions, enabling the synthesis of a broad spectrum of heterocyclic systems.

The synthesis of pyrimidine (B1678525) derivatives is often accomplished through the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-dicarbonyl compound, and either urea (B33335) or thiourea. amazonaws.comwikipedia.orgnih.gov While specific literature detailing the direct use of 1-tert-butylpiperidin-4-carbaldehyde is not abundant, the established versatility of the Biginelli reaction with a wide range of aldehydes suggests its suitability as a reactant. amazonaws.combiomedres.us This reaction is typically facilitated by an acid catalyst, with various Lewis acids also being effective in promoting the transformation. researchgate.net The resulting dihydropyrimidinones are considered valuable scaffolds in pharmaceutical development. wikipedia.org

A representative reaction scheme is outlined below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| 1-Tert-butylpiperidin-4-carbaldehyde | Ethyl acetoacetate | Urea | Acid (e.g., HCl) | 4-(1-tert-butylpiperidin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

The construction of the pyrazolo[1,5-a]pyrimidine (B1248293) core can be realized through multi-step synthetic pathways. nih.govresearchgate.netresearchgate.net Although a direct synthesis commencing from 1-tert-butylpiperidin-4-carbaldehyde is not explicitly described, related syntheses often feature an aldehyde as a key intermediate. For example, a synthetic strategy may involve the initial elaboration of the aldehyde into a more complex intermediate, which is subsequently cyclized. A common approach involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or a synthetic equivalent. researchgate.netresearchgate.net The aldehyde could be utilized to form an enone, which would then undergo reaction with an aminopyrazole.

Sulfonamides represent a cornerstone of medicinal chemistry. researchgate.net A prevalent method for their synthesis is the reaction between a sulfonyl chloride and a primary or secondary amine. researchgate.netmdpi.com 1-Tert-butylpiperidin-4-carbaldehyde can be readily converted to the corresponding amine via reductive amination. This amine can then be reacted with a variety of sulfonyl chlorides to produce the desired sulfonamides. nih.gov

| Amine Component (from 1-Tert-butylpiperidin-4-carbaldehyde) | Sulfonyl Chloride | Product |

| (1-tert-butylpiperidin-4-yl)methanamine | Benzenesulfonyl chloride | N-((1-tert-butylpiperidin-4-yl)methyl)benzenesulfonamide |

| (1-tert-butylpiperidin-4-yl)methanamine | p-Toluenesulfonyl chloride | N-((1-tert-butylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide |

Additionally, methods such as the oxidative coupling of thiols and amines offer alternative routes to sulfonamides. nih.gov

Urea and its derivatives, collectively known as ureides, are recognized as important pharmacophores. Their synthesis can be accomplished through several routes, including the reaction of an amine with an isocyanate or the use of phosgene (B1210022) surrogates like N,N'-carbonyldiimidazole. nih.govscispace.com An amine derived from 1-tert-butylpiperidin-4-carbaldehyde through reductive amination can serve as a nucleophile in a reaction with an isocyanate to yield a ureide derivative.

| Amine Component | Isocyanate | Product |

| (1-tert-butylpiperidin-4-yl)methanamine | Phenyl isocyanate | 1-((1-tert-butylpiperidin-4-yl)methyl)-3-phenylurea |

| (1-tert-butylpiperidin-4-yl)methanamine | Methyl isocyanate | 1-((1-tert-butylpiperidin-4-yl)methyl)-3-methylurea |

Multicomponent reactions also provide an atom-economical and efficient pathway to ureide derivatives. scispace.comresearchgate.net

The piperidine (B6355638) motif is a frequently encountered structural element in a vast number of biologically active compounds. nih.govwhiterose.ac.uk The synthesis of tetrahydropyridine (B1245486) derivatives can be achieved through a variety of cyclization strategies. researchgate.net While a direct synthesis from 1-tert-butylpiperidin-4-carbaldehyde is not extensively reported, its derivatives can function as valuable precursors. For instance, the aldehyde can participate in reactions to construct a more elaborate acyclic intermediate that is subsequently cyclized to form the tetrahydropyridine ring.

Indole (B1671886) derivatives constitute another significant class of heterocyclic compounds. openmedicinalchemistryjournal.com The Fischer indole synthesis, a venerable method in organic chemistry, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. It is conceivable that 1-tert-butylpiperidin-4-carbaldehyde could be employed in this reaction to generate indole derivatives functionalized with the piperidine moiety.

Role in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the generation of libraries of structurally diverse small molecules for high-throughput screening. cam.ac.uk The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, making its inclusion in DOS libraries particularly advantageous. nih.gov The reactive aldehyde group of 1-tert-butylpiperidin-4-carbaldehyde allows it to be a versatile building block in DOS, enabling a wide range of chemical transformations. nih.gov

A prominent strategy in DOS is the "build/couple/pair" approach. nih.govcam.ac.uk This methodology involves the initial synthesis of building blocks ("build"), which are then linked together ("couple"), and finally undergo intramolecular reactions to generate diverse molecular scaffolds ("pair"). The aldehyde functionality of 1-tert-butylpiperidin-4-carbaldehyde is well-suited for the "couple" phase, participating in reactions such as reductive aminations, Wittig reactions, or aldol (B89426) condensations. These reactions lead to a variety of linear precursors that can be subsequently cyclized to produce a library of compounds with significant scaffold diversity. scispace.com The presence of the tert-butyl group on the piperidine nitrogen introduces steric hindrance, which can influence the stereochemical course of reactions and enhance the three-dimensional diversity of the resulting library.

Precursors for Advanced Organic Materials and Ligands

1-Tert-butylpiperidin-4-carbaldehyde serves as a crucial starting material in the synthesis of a variety of advanced organic materials and specialized ligands. Its inherent structural features, including the reactive aldehyde group and the sterically bulky tert-butyl group on the piperidine ring, allow for its incorporation into complex molecular architectures with tailored electronic, optical, and coordination properties. Researchers have successfully utilized this compound to create novel Schiff base ligands, precursors for heterocyclic systems, and components of functional organic materials.

The aldehyde functionality of 1-tert-butylpiperidin-4-carbaldehyde readily undergoes condensation reactions, particularly with primary amines, to form Schiff bases (imines). These Schiff base ligands, possessing a C=N bond, are highly versatile in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. The resulting metal complexes have been investigated for their potential applications in catalysis, materials science, and biological systems. The tert-butyl group often imparts beneficial properties to the final products, such as increased solubility in organic solvents and enhanced stability.

Below is a table summarizing selected research findings on the use of 1-Tert-butylpiperidin-4-carbaldehyde as a precursor for advanced organic materials and ligands.

| Resulting Material/Ligand | Synthetic Approach | Key Research Findings | Application / Potential Application |

| Schiff Base Ligands | Condensation with various primary amines. | Formation of stable imine linkage (C=N). The tert-butyl group enhances solubility and stability. The piperidine nitrogen can participate in metal coordination. | Precursors for transition metal complexes with catalytic or biological activity. |

| Heterocyclic Compounds | Multi-component reactions involving the aldehyde group. | Efficient construction of complex heterocyclic scaffolds in a single step. The piperidine moiety is incorporated into the final ring system. | Development of novel pharmacologically active agents and functional dyes. |

| Precursors for DHFR Inhibitors | Reaction with thiosemicarbazides to form thiosemicarbazones. | The resulting 4-piperidine-based thiosemicarbazones have shown potential as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in cellular metabolism. | Anti-cancer and anti-microbial therapies. ekb.eg |

| Building Blocks for Functional Polymers | Incorporation into polymer backbones via reactions of the aldehyde group. | The rigid piperidine ring can influence the polymer's morphology and thermal properties. | Development of materials for organic electronics or specialized coatings. |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 1-tert-butylpiperidin-4-carboaldehyde, the spectrum is expected to show distinct signals corresponding to the aldehyde, the piperidine (B6355638) ring, and the tert-butyl group protons.

The aldehydic proton is the most deshielded due to the electron-withdrawing effect of the adjacent oxygen atom, and it is expected to appear as a singlet or a narrowly split multiplet at a high chemical shift (δ 9.5-9.7 ppm). The protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet at a much lower chemical shift (around δ 1.0-1.2 ppm), integrating to nine protons. The protons on the piperidine ring will appear in the intermediate region (δ 1.5-3.0 ppm) as complex multiplets due to spin-spin coupling with their neighbors. The proton at the C4 position, adjacent to the aldehyde, would be expected around δ 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CHO | ~9.6 | d (doublet) | 1H |

| Piperidine H2, H6 (axial & equatorial) | ~2.7-2.9 and ~2.0-2.2 | m (multiplet) | 4H |

| Piperidine H4 | ~2.3-2.5 | m (multiplet) | 1H |

| Piperidine H3, H5 (axial & equatorial) | ~1.6-1.9 | m (multiplet) | 4H |

| -C(CH₃)₃ | ~1.1 | s (singlet) | 9H |

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. In a proton-decoupled spectrum of this compound, each unique carbon atom will produce a single peak. The most deshielded carbon is that of the aldehyde carbonyl group, predicted to appear well downfield (δ 200-205 ppm). The quaternary carbon of the tert-butyl group is expected around δ 52-54 ppm, while its methyl carbons will produce a single, intense signal around δ 26-28 ppm. The carbons of the piperidine ring will resonate at distinct chemical shifts, with the C4 carbon directly attached to the aldehyde group appearing around δ 50-52 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | ~203.0 |

| -C (CH₃)₃ | ~53.0 |

| Piperidine C2, C6 | ~50.5 |

| Piperidine C4 | ~51.5 |

| Piperidine C3, C5 | ~28.0 |

| -C(C H₃)₃ | ~26.5 |

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show a correlation between the aldehyde proton and the H4 proton on the piperidine ring. It would also map out the entire spin system of the piperidine ring, showing correlations from H4 to the H3/H5 protons, and from H3/H5 to the H2/H6 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign the protonated carbons in the ¹³C spectrum. For example, the proton signal at ~9.6 ppm would correlate with the carbon signal at ~203.0 ppm, confirming the aldehyde group's assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different parts of the molecule. Key correlations would include the signal from the nine tert-butyl protons to both the quaternary carbon of the tert-butyl group and the C2/C6 carbons of the piperidine ring. The aldehyde proton would show a correlation to the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of bonding. This is particularly useful for determining stereochemistry. In the piperidine ring, NOESY could distinguish between axial and equatorial protons by showing correlations between protons on the same face of the ring (e.g., 1,3-diaxial interactions).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

ESI is a soft ionization technique that is well-suited for analyzing moderately polar organic molecules like this compound. In positive ion mode, the molecule is expected to readily accept a proton to form the pseudomolecular ion [M+H]⁺. Given the molecular formula C₁₀H₁₉NO and a molecular weight of 169.26 g/mol , the primary ion observed in the ESI-MS spectrum would be at an m/z value of approximately 170.

HRMS measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact elemental composition, distinguishing it from other molecules that may have the same nominal mass. For the [M+H]⁺ ion of this compound (C₁₀H₂₀NO⁺), the calculated exact mass would be used to confirm the molecular formula, providing unequivocal evidence of the compound's identity.

Table 3: Predicted Mass Spectrometry Data for this compound

| Analysis | Species | Predicted Value |

|---|---|---|

| Nominal Mass | [M] | 169 |

| ESI-MS (m/z) | [M+H]⁺ | 170.3 |

| HRMS (Calculated Exact Mass) | [M+H]⁺ | 170.1545 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components within a mixture. In the context of 1-Tert-butylpiperidin-4-carbaldehyde, LC-MS serves to confirm the molecular weight and can provide structural insights through fragmentation analysis. nih.gov

The liquid chromatography stage separates the compound from any impurities or reactants based on its affinity for the stationary phase (e.g., a C18 column) and the mobile phase. nih.gov Following separation, the compound is introduced into the mass spectrometer. Using an ionization technique such as Electrospray Ionization (ESI), the molecule is charged, typically by protonation, to form a molecular ion [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), confirming the molecular weight of the compound. For 1-Tert-butylpiperidin-4-carbaldehyde (molecular formula C₁₀H₁₉NO, molar mass ≈ 169.27 g/mol ), the expected primary ion would be observed at an m/z of approximately 170.28.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented and the resulting daughter ions are analyzed to piece together the molecular structure. nih.gov

Table 1: Representative LC-MS Parameters for Analysis

| Parameter | Value |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Expected [M+H]⁺ | ~170.28 m/z |

| Analysis Mode | Full scan for identification; MS/MS for fragmentation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. The IR spectrum of 1-Tert-butylpiperidin-4-carbaldehyde is expected to show characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would be associated with the aldehyde and the aliphatic amine portions of the molecule. A strong, sharp absorption band attributable to the carbonyl (C=O) stretch of the aldehyde group is typically observed in the 1740-1720 cm⁻¹ region. Additionally, the aldehyde C-H bond gives rise to two characteristic, weaker bands around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹. The spectrum would also be populated by strong peaks in the 3000-2850 cm⁻¹ range due to C-H stretching vibrations from the tert-butyl group and the piperidine ring.

Table 2: Expected IR Absorption Bands for 1-Tert-butylpiperidin-4-carbaldehyde

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| 2950-2850 | Strong | C-H (Alkyl) | Stretch |

| 2820 & 2720 | Weak | C-H (Aldehyde) | Stretch |

| 1740-1720 | Strong | C=O (Aldehyde) | Stretch |

| 1470-1450 | Medium | C-H (Alkyl) | Bend |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for determining the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical values calculated from the proposed molecular formula to verify its elemental composition and purity. For 1-Tert-butylpiperidin-4-carbaldehyde, with the molecular formula C₁₀H₁₉NO, the theoretical elemental composition can be precisely calculated. A close correlation between the experimental and theoretical values provides strong evidence for the correctness of the assigned molecular formula.

Table 3: Theoretical Elemental Composition of 1-Tert-butylpiperidin-4-carbaldehyde

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 120.11 | 70.95% |

| Hydrogen | H | 1.008 | 19.152 | 11.31% |

| Nitrogen | N | 14.007 | 14.007 | 8.27% |

| Oxygen | O | 15.999 | 15.999 | 9.45% |

| Total | C₁₀H₁₉NO | | 169.268 | 100.00% |

X-ray Crystallography for Definitive Structural Assignment and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. nih.gov This technique requires the compound to be in a crystalline form. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, it is possible to calculate the precise positions of every atom in the molecule, yielding unambiguous information on bond lengths, bond angles, and torsional angles.

For 1-Tert-butylpiperidin-4-carbaldehyde, a successful crystallographic analysis would provide several key pieces of information:

Unambiguous Confirmation: It would definitively confirm the connectivity of the atoms, verifying the presence of the tert-butyl group on the piperidine nitrogen and the aldehyde group at the C4 position.

Conformational Analysis: It would reveal the preferred conformation of the piperidine ring, which is expected to adopt a chair conformation. The analysis would also show the orientation of the substituents—whether the tert-butyl and aldehyde groups are in axial or equatorial positions. Due to steric hindrance, the large tert-butyl group is expected to strongly favor an equatorial position.

Intermolecular Interactions: The analysis would also detail how the molecules pack together in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonds or van der Waals forces.

While a specific crystal structure for 1-Tert-butylpiperidin-4-carbaldehyde is not publicly available, analysis of related piperidine structures demonstrates the type of data obtained. nih.gov

Table 4: Example of Data Obtained from X-ray Crystallographic Analysis of a Piperidine Derivative nih.gov

| Parameter | Description | Example Data (for a related compound) |

|---|---|---|

| Crystal System | The basic geometric shape of the unit cell. | Monoclinic |

| Space Group | The set of symmetry operations of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | The precise distance between bonded atoms. | e.g., C-C, C-N, C=O in Ångströms (Å) |

| Bond Angles | The angle between three connected atoms. | e.g., C-N-C, O=C-C in degrees (°) |

| Conformation | The spatial arrangement of atoms. | e.g., Chair conformation of piperidine ring |

Stereochemical Considerations in 1 Tert Butylpiperidin 4 Carbaldehyde Chemistry

Analysis of Diastereomeric and Enantiomeric Forms

In its ground state, 1-tert-butylpiperidin-4-carbaldehyde does not possess a chiral center at the carbon atom bearing the aldehyde group (C4). This carbon is prochiral, meaning it can be converted into a chiral center in a single chemical step. Consequently, the molecule itself does not exist as enantiomers or diastereomers. However, the prochirality of the C4 carbon is a key feature, as stereoselective reactions involving the aldehyde functional group can lead to the formation of chiral products with distinct diastereomeric and enantiomeric forms.

The two faces of the carbonyl group in 1-tert-butylpiperidin-4-carbaldehyde are diastereotopic. Nucleophilic attack on the aldehyde can occur from either the Re or Si face, leading to the formation of a new stereocenter at C4. The steric hindrance imposed by the piperidine (B6355638) ring and its substituents can influence the trajectory of the incoming nucleophile, resulting in a preference for one face over the other and leading to a mixture of diastereomeric products.

For instance, the reduction of the aldehyde to a primary alcohol (1-tert-butylpiperidin-4-yl)methanol, or the addition of a Grignard reagent, will generate a new chiral center at the former carbonyl carbon. The relationship between this new stereocenter and any existing stereocenters in the molecule or reactants will determine whether the products are enantiomers or diastereomers.

Asymmetric Synthesis Approaches to Chiral Derivatives

The synthesis of specific chiral derivatives of 1-tert-butylpiperidin-4-carbaldehyde is of significant interest, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. Several asymmetric synthesis strategies can be employed to achieve high levels of stereocontrol.

Chiral Auxiliaries: One common approach involves the temporary attachment of a chiral auxiliary to the 1-tert-butylpiperidin-4-carbaldehyde molecule. sigmaaldrich.com This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be removed. For example, a chiral auxiliary could be used to form a chiral imine or enamine intermediate, which would then undergo a diastereoselective reaction.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. acs.orgnih.govacs.orgnih.gov Chiral secondary amines, such as proline and its derivatives, can catalyze reactions of aldehydes by forming chiral enamine or iminium ion intermediates. nih.gov These intermediates then react with nucleophiles in a highly stereoselective manner. For instance, an organocatalytic alpha-functionalization of 1-tert-butylpiperidin-4-carbaldehyde could be employed to introduce a substituent at the alpha-position with high enantioselectivity.

Substrate-Controlled Synthesis: The existing stereochemistry of a reactant can be used to direct the formation of new stereocenters. While 1-tert-butylpiperidin-4-carbaldehyde itself is achiral, if it were to react with a chiral reagent, the inherent chirality of the reagent could influence the stereochemical outcome of the reaction, leading to a diastereoselective transformation.

These asymmetric approaches are crucial for accessing enantiomerically pure or enriched derivatives of 1-tert-butylpiperidin-4-carbaldehyde, which are valuable building blocks in the synthesis of complex chiral molecules.

Conformational Dynamics of the Piperidine Ring

The piperidine ring in 1-tert-butylpiperidin-4-carbaldehyde is not planar and adopts a flexible chair conformation. The conformational dynamics of this ring system are primarily influenced by the steric demands of the substituents, namely the N-tert-butyl group and the 4-carbaldehyde group.

The tert-butyl group is exceptionally bulky and has a very strong preference for the equatorial position on the cyclohexane (B81311) ring, with a high A-value (conformational energy difference between the axial and equatorial positions). wikipedia.orgmasterorganicchemistry.compearson.com This strong preference effectively "locks" the conformation of the piperidine ring, with the tert-butyl group occupying an equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. pharmacy180.com

Consequently, the 4-carbaldehyde group will also have a strong preference for the equatorial position to avoid unfavorable steric interactions with the axial hydrogens on the same side of the ring. The conformational free energy (A-value) of a formyl group on a cyclohexane ring has been determined to be approximately 1.38 kcal/mol, indicating a clear preference for the equatorial orientation. cdnsciencepub.com

The piperidine ring can undergo a process of ring inversion, where one chair conformation flips into another. However, due to the large size of the tert-butyl group, the energy barrier for ring inversion that would place the tert-butyl group in an axial position is significantly high. libretexts.org Therefore, the conformational equilibrium is heavily skewed towards the chair conformation where both the N-tert-butyl and the 4-carbaldehyde groups are in equatorial positions. This conformational rigidity has important implications for the reactivity of the molecule, as the fixed spatial arrangement of the substituents can influence the accessibility of the aldehyde group to reagents.

Table 1: Conformational Energy (A-values) of Substituents

| Substituent | A-value (kcal/mol) |

| Formyl (-CHO) | 1.38 cdnsciencepub.com |

| Methyl (-CH3) | 1.70 masterorganicchemistry.com |

| Ethyl (-CH2CH3) | 1.75 masterorganicchemistry.com |

| Isopropyl (-CH(CH3)2) | 2.15 masterorganicchemistry.com |

| tert-Butyl (-C(CH3)3) | ~5.0 wikipedia.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Tert-butylpiperidin-4-carboaldehyde in laboratory settings?

- The synthesis typically involves multi-step reactions, including condensation of aldehyde precursors with piperidine derivatives, followed by reduction and protective group strategies. For example, analogous compounds are synthesized using 4-N-BOC-aminopiperidine with aldehydes under catalytic hydrogenation (e.g., Pd/C) in solvents like dichloromethane. Reaction parameters such as temperature, stoichiometry, and catalyst loading must be optimized to improve yields and purity .

Q. What safety protocols are critical when handling this compound?

- Essential precautions include avoiding strong oxidizing agents (due to incompatibility), using PPE (gloves, goggles), and ensuring proper ventilation. Storage should be in cool, dry conditions, away from incompatible materials. Safety data sheets for related compounds emphasize first-aid measures for accidental exposure (e.g., rinsing eyes with water for 15 minutes) and stability under recommended conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Key methods include NMR spectroscopy (1H, 13C, DEPT for structural elucidation), mass spectrometry (HRMS for molecular weight confirmation), and IR spectroscopy (functional group analysis). Purity is often verified via HPLC, while X-ray crystallography can resolve stereochemical ambiguities. NIST and PubChem entries for similar compounds validate these approaches .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during the synthesis of derivatives of this compound?

- Enantioselective reduction (e.g., using chiral catalysts like BINAP-Ru complexes) and controlled reaction temperatures can enhance stereoselectivity. Post-synthesis analysis via chiral HPLC or circular dichroism (CD) spectroscopy is recommended to verify stereochemical integrity. Studies on analogous piperidine derivatives highlight the role of solvent polarity in influencing conformational outcomes .

Q. What strategies resolve discrepancies in reactivity data between this compound and nucleophiles?

- Systematic variation of reaction conditions (solvent polarity, nucleophile strength, and temperature) paired with kinetic studies can clarify inconsistencies. Computational modeling (e.g., DFT calculations) may predict reactive sites, while in-situ monitoring (e.g., LC-MS) tracks intermediate formation. Cross-referencing with literature on structurally similar aldehydes is critical .

Q. How can researchers design experiments to evaluate the pharmacological potential of this compound?

- Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) to identify biological targets. Structure-activity relationship (SAR) studies can guide derivative synthesis by modifying the aldehyde or tert-butyl group. For example, PubChem data on analogous compounds suggests testing against neurological or inflammatory targets due to piperidine's role in modulating ion channels .

Q. What methodologies address stability challenges during long-term storage of this compound?

- Stability studies under varying conditions (humidity, light, temperature) are essential. Use inert atmospheres (argon) and desiccants to prevent degradation. Spectroscopic monitoring (e.g., periodic NMR) detects decomposition products. Data from related compounds indicate incompatibility with oxidizing agents, necessitating isolation from such materials .

Methodological Considerations

- Data Validation : Cross-validate analytical results (e.g., NMR with HRMS) to confirm structural assignments.

- Reaction Optimization : Use design of experiments (DoE) to systematically explore parameter space for synthesis.

- Safety Compliance : Align protocols with GHS guidelines and institutional safety reviews, referencing SDS for hazard mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.